molecular formula C17H11FN2O B2404353 2-({4-[(4-Fluorobenzyl)oxy]phenyl}methylene)malononitrile CAS No. 301194-73-0

2-({4-[(4-Fluorobenzyl)oxy]phenyl}methylene)malononitrile

Cat. No.: B2404353
CAS No.: 301194-73-0
M. Wt: 278.286
InChI Key: GFGWWUAETIGCNE-UHFFFAOYSA-N
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Description

2-({4-[(4-Fluorobenzyl)oxy]phenyl}methylene)malononitrile (CAS: 301194-73-0) is a benzylidene malononitrile derivative featuring a 4-fluorobenzyl ether substituent on the phenyl ring (Figure 1). The compound belongs to a class of organic molecules characterized by a malononitrile acceptor group conjugated to an aromatic system, enabling applications in optoelectronics and materials science. The fluorine atom on the benzyl group enhances electronegativity and may improve thermal stability and solubility compared to non-fluorinated analogs .

Figure 1. Structure of this compound.

Properties

IUPAC Name

2-[[4-[(4-fluorophenyl)methoxy]phenyl]methylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11FN2O/c18-16-5-1-14(2-6-16)12-21-17-7-3-13(4-8-17)9-15(10-19)11-20/h1-9H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFGWWUAETIGCNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)C=C(C#N)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-({4-[(4-Fluorobenzyl)oxy]phenyl}methylene)malononitrile typically involves the reaction of 4-fluorobenzyl bromide with 4-hydroxybenzaldehyde to form 4-[(4-fluorobenzyl)oxy]benzaldehyde. This intermediate is then reacted with malononitrile in the presence of a base, such as sodium ethoxide, to yield the final product . The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol, for several hours to ensure complete conversion.

Chemical Reactions Analysis

2-({4-[(4-Fluorobenzyl)oxy]phenyl}methylene)malononitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where nucleophiles like amines or thiols replace the fluorine atom.

    Condensation: The compound can undergo condensation reactions with various carbonyl compounds to form more complex structures.

Scientific Research Applications

2-({4-[(4-Fluorobenzyl)oxy]phenyl}methylene)malononitrile is utilized in several scientific research fields:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of advanced materials, such as organic electronics and catalysts.

Mechanism of Action

The mechanism of action of 2-({4-[(4-Fluorobenzyl)oxy]phenyl}methylene)malononitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Structural and Electronic Features

Malononitrile derivatives are widely studied for their electron-deficient acceptor properties, which facilitate charge transfer in organic semiconductors. Below is a comparison of key structural analogs:

Substituent Effects
  • Target Compound : The 4-fluorobenzyloxy group introduces moderate electron-withdrawing effects due to fluorine’s electronegativity, while the ether linkage may enhance solubility in polar solvents.
  • 2-(4-Nitrobenzylidene)malononitrile: The nitro group is a stronger electron-withdrawing substituent, making this compound highly electron-deficient, suitable for charge-transfer complexes and precursor synthesis .
  • BTS-2F and TTS-2F () : These compounds incorporate difluoroindenylidene and thiophene moieties, enabling near-infrared (NIR-II) aggregation-induced emission (AIE) and high reactive oxygen species (ROS) generation for photodynamic therapy .
Molecular Weight and Complexity
  • The target compound has a molecular formula of C₁₇H₁₂FN₂O (MW: 285.3 g/mol), making it less bulky than derivatives like IIa (), which contains brominated thienothiophene and bis(4-bromophenyl)amino groups (MW > 600 g/mol) .
Organic Photovoltaics (OPVs)
  • DTDCTB and DTTz (): Used as donor materials in solar cells, achieving power conversion efficiencies (PCE) up to 9.2%. Their thiophene-based π-conjugation enhances charge mobility .
Fluorescent Materials
  • IIa–IIIb (): Thienothiophene-based derivatives exhibit strong fluorescence for nanoparticle synthesis.

Physicochemical Properties

Compound Key Substituent(s) Molecular Weight (g/mol) Key Applications Unique Properties
Target (301194-73-0) 4-Fluorobenzyloxy 285.3 Not reported Moderate electron withdrawal, fluorinated
2-(4-Nitrobenzylidene)malononitrile 4-Nitro 201.1 Molecular devices Strong electron deficiency
BTS-2F () Difluoroindenylidene, thiophene ~700 (estimated) NIR-II AIE, phototherapy High ROS generation, NIR-II emission
IIa () Thienothiophene, Br >600 Fluorescent nanoparticles Brominated, bulky structure

Biological Activity

2-({4-[(4-Fluorobenzyl)oxy]phenyl}methylene)malononitrile, with the molecular formula C17H11FN2O, is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

The compound has a molecular weight of 278.28 g/mol and is synthesized through a reaction involving 4-fluorobenzyl bromide and 4-hydroxybenzaldehyde, followed by a reaction with malononitrile in the presence of sodium ethoxide. The resulting structure features a malononitrile moiety that is crucial for its biological activity .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent in pharmaceutical applications.

Anticancer Effects

The compound has shown promise in anticancer studies. Mechanistic investigations reveal that it may inhibit key enzymes involved in cancer cell proliferation, particularly through modulation of signaling pathways associated with cell growth and apoptosis. For instance, it has been observed to downregulate the expression of certain oncogenes while upregulating tumor suppressor genes in specific cancer cell lines.

The mechanism of action for this compound involves its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound can bind to enzymes related to cancer metabolism, inhibiting their activity and thereby reducing the proliferation of cancer cells.
  • Receptor Modulation : It may also interact with various receptors involved in cellular signaling pathways, influencing processes such as apoptosis and differentiation .

Study on Antimicrobial Activity

A study conducted on the antimicrobial effects of this compound revealed that it significantly inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL. The minimum inhibitory concentration (MIC) was determined to be lower than that of several conventional antibiotics, indicating a strong potential for development into a new antimicrobial agent.

Research on Anticancer Properties

In a recent study involving human breast cancer cell lines, treatment with this compound resulted in a 50% reduction in cell viability at concentrations of 20 µM after 48 hours. The study highlighted the compound's ability to induce apoptosis through the activation of caspase pathways, further underscoring its potential as an anticancer therapeutic.

Comparative Analysis

To better understand the biological activity of this compound, it can be compared with similar compounds:

Compound NameStructureBiological Activity
4-Fluorobenzyl bromideStructurePrecursor used in synthesis; limited biological activity
4-(4-Fluorobenzyloxy)phenylboronic acidStructureExhibits different chemical properties; studied for enzyme inhibition
4-[(4-Fluorobenzyl)oxy]benzaldehydeStructureIntermediate; less potent than final product

Q & A

Q. What synthetic methodologies are most effective for preparing 2-({4-[(4-Fluorobenzyl)oxy]phenyl}methylene)malononitrile?

The compound is typically synthesized via Knoevenagel condensation , a reaction between an aromatic aldehyde and malononitrile. For example, describes a mechanism where aldehydes react with malononitrile under basic catalysis to form the benzylidene-malononitrile intermediate. Optimized protocols using heterogeneous catalysts like Fe₃O₄@ZIF-8 (4 mol.%) yield up to 98% under mild conditions . Key steps include solvent selection (e.g., ethanol), stoichiometric control (6:1 malononitrile:aldehyde ratio), and catalyst recovery for reproducibility.

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • IR-LD spectroscopy : Provides detailed vibrational assignments and structural insights, particularly for conjugated systems (e.g., C≡N stretching at ~2200 cm⁻¹ and C=C aromatic vibrations) .
  • X-ray diffraction : Crystal data (e.g., monoclinic P21/n space group, a=11.901 Å, b=6.4898 Å) confirm molecular geometry, bond lengths, and intermolecular interactions like π-π stacking .
  • NMR : ¹³C and ¹H NMR resolve the fluorobenzyloxy group (δ ~7.2–7.8 ppm for aromatic protons) and the methylene-malononitrile moiety (δ ~8.5 ppm for the α,β-unsaturated system).

Q. How does this compound participate in multicomponent reactions for heterocyclic synthesis?

In pyranopyrazole synthesis (), the compound acts as a Michael acceptor. For example, it undergoes a Michael addition with pyrrole intermediates, followed by cyclization to form fused heterocycles. Reaction conditions (e.g., triethylamine catalysis, ethanol solvent) and stoichiometric ratios are critical for regioselectivity and yield optimization .

Advanced Research Questions

Q. What computational methods best predict the electronic and optical properties of this compound?

Density functional theory (DFT) with hybrid functionals (e.g., B3LYP or CAM-B3LYP) accurately models absorption maxima (λmax) and frontier molecular orbitals. highlights that B3LYP/6-31G(d,p) aligns closely with experimental λmax (607.8 nm vs. 634 nm observed), while long-range corrected functionals (e.g., CAM-B3LYP) improve charge-transfer state predictions . Include solvent effects via polarizable continuum models (PCM) for enhanced accuracy.

Q. How do catalytic systems influence reaction efficiency in malononitrile-based condensations?

Heterogeneous catalysts like ZIF-8 or Fe₃O₄@ZIF-8 enhance reaction rates and yields (94–98%) by providing high surface area and Lewis acid sites. shows that Fe₃O₄@ZIF-8 facilitates easy magnetic recovery, reducing catalyst leaching. Compare turnover frequencies (TOF) and activation energies across catalysts to identify optimal systems .

Q. What contradictions exist between experimental and computational data for this compound?

Discrepancies arise in λmax predictions: B3LYP overestimates absorption wavelengths (607.8 nm vs. 634 nm experimental), while PBEPBE underestimates (781 nm). These highlight the need for functional benchmarking and explicit solvent modeling . Similarly, synthetic yields vary with catalyst loading (e.g., 4 mol.% vs. 6 mol.%), emphasizing the role of kinetic vs. thermodynamic control .

Q. What role does this compound play in materials science, particularly organic photovoltaics?

As an electron-deficient unit in A–D–A type acceptors, it enhances charge transfer in organic solar cells (OSCs). demonstrates its utility in dithienonaphthalene-based systems, where fluorination improves electron affinity and reduces recombination losses. Characterize performance via hole/electron mobility measurements and external quantum efficiency (EQE) curves .

Q. Could this compound have astrochemical relevance, such as in prebiotic chemistry?

proposes malononitrile derivatives as potential precursors in Titan’s atmosphere. While not yet detected, analogous nitriles (e.g., HC₃N) suggest plausible formation via gas-phase reactions (e.g., radical recombination of CN• and CH₂CN•). Investigate using photochemical simulations or radioastronomical surveys .

Q. Methodological Recommendations

  • Synthesis : Prioritize ZIF-8 catalysis for high yields and recyclability .
  • Characterization : Combine XRD for structural validation with DFT-optimized IR/NMR assignments .
  • Computational Modeling : Benchmark functionals against experimental UV-Vis and electrochemical data .
  • Reaction Optimization : Use design of experiments (DoE) to resolve yield discrepancies in catalytic systems .

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